

Tenidap pharmacology and toxicology profile

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Compound Focus: Tenidap

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Core Pharmacology & Mechanism of Action

Tenidap (chemical formula: $C_{14}H_9ClN_2O_3S$) was investigated as a novel, cytokine-modulating anti-rheumatic agent of the oxindole class. Its mechanism of action is multifaceted, combining properties of conventional NSAIDs with those of a disease-modifying antirheumatic drug (DMARD) [1] [2].

The table below summarizes its key molecular and pharmacological activities:

Feature	Description
Chemical Class	Oxindole [3]
Primary Molecular Actions	Dual COX/5-LOX enzyme inhibition; modulation of cytokine and chemokine production [1] [2] [4]
COX-1 Inhibition (IC_{50})	20 nM (in rat basophilic leukemia cells) [2]
Key Cytokine/Chemokine Effects	Down-regulates gene expression and synthesis of IL-8, MCP-1, and IL-1; reduces acute-phase proteins [3] [1]
Additional Relevant Actions	Inhibits degranulation of basophils and neutrophils; blocks release of activated neutrophil collagenase; modulates cytoplasmic pH and anion transport [1] [5]

Tenidap's inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) results in reduced production of both prostaglandins and leukotrienes [2] [4]. However, its disease-modifying potential is largely attributed to its ability to regulate inflammatory cytokines. In vitro and in vivo studies demonstrated that **tenidap** significantly reduces tumor necrosis factor-alpha (TNF- α)-induced gene expression and synthesis of key chemokines like **IL-8** (a neutrophil chemoattractant) and **Monocyte Chemotactic Protein-1 (MCP-1)** [3]. This action directly correlates with reduced recruitment of inflammatory cells into arthritic joints in experimental models [3].

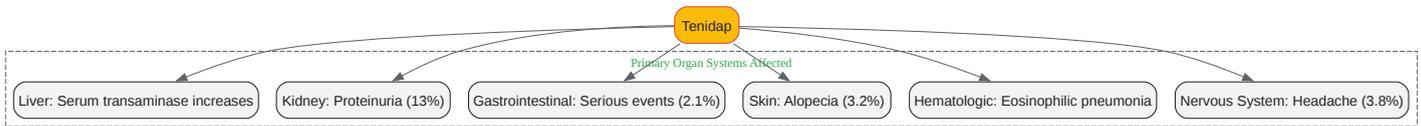
Clinical Pharmacokinetics

Tenidap sodium was designed for oral administration, with a typical clinical dose of 120 mg/day [1]. The table below summarizes its primary pharmacokinetic parameters:

Pharmacokinetic Parameter	Value	Comments
Bioavailability	82% [1]	Well-absorbed [1]
Time to Cmax (Tmax)	2.4 - 2.9 hours (fasting) [1]	Delayed to ~4 hours with food [1]
Volume of Distribution	0.1 L/kg [1]	
Plasma Protein Binding	>99% [1]	High, clinically significant
Plasma Half-Life	23.2 hours [1]	
Metabolism	Hepatic (hydroxylation and glucuronidation) [1]	
Route of Elimination	Renal (primarily as metabolites) [1]	<1% excreted unchanged in urine [1]

Toxicology & Adverse Effect Profile

Tenidap's development was ultimately terminated due to safety concerns identified during clinical investigations, particularly with long-term use [1] [4]. The following diagram illustrates its major organ system toxicities:



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The most notable adverse effects were **reversible and non-progressive proteinuria** (occurring in about 13% of patients) and **increases in serum transaminases**, indicating potential liver toxicity [1]. Other frequently reported effects included gastrointestinal disturbances and alopecia [1].

Drug-Drug Interactions

Tenidap's high degree of plasma protein binding and potential to affect renal clearance led to several clinically significant drug-drug interactions, necessitating dosage adjustments for co-administered drugs [1]:

Interacting Drug Class	Mechanism of Interaction	Clinical Management
Anticoagulants (Warfarin)	Displacement from plasma albumin binding sites [1]	Reduce warfarin dosage to avoid toxicity [1]
Antiepileptics (Phenytoin)	Displacement from plasma albumin binding sites (~25%) [1]	Monitor phenytoin levels [1]
Lithium	Reduced renal clearance; increased steady-state lithium concentrations [1]	Reduce lithium dosage to avoid toxicity [1]

Interacting Drug Class	Mechanism of Interaction	Clinical Management
ACE Inhibitors & Diuretics	Reduced antihypertensive effects [1]	Careful monitoring of blood pressure [1]
Other NSAIDs	Potential for synergistic toxicity (e.g., GI) and interaction with thiazide diuretics [1]	Avoid combination or monitor closely [1]

Experimental Protocols for Key Studies

For research purposes, here are detailed methodologies from pivotal studies on **tenidap**.

In Vivo Model of Acute Antigen Arthritis

This protocol evaluated **tenidap**'s effect on chemokine expression and cell infiltration [3].

- **Animal Model:** Adult New Zealand rabbits (2.5-3 kg).
- **Arthritis Induction:** Intra-articular injection of 5 mg/ml ovalbumin (OVA) into the knees of pre-immunized animals.
- **Treatment Protocol:** Animals were randomized into treated (**tenidap** 15 mg/kg per 12 h, orally) and untreated groups. Dosing started 24 hours before OVA injection and continued until 12 hours post-induction.
- **Sample Collection & Analysis:** At study end, synovial membranes and fluid were collected.
 - **Synovial Fluid:** Analyzed for neutrophil count and volume.
 - **Synovial Tissue:** mRNA levels of IL-8 and MCP-1 were analyzed by RT-PCR. Proteins were localized via immunohistochemistry using specific antibodies (e.g., monoclonal mouse anti-human IL-8, polyclonal goat anti-human MCP-1) with HRP-conjugated secondary antibodies and DAB staining.

In Vitro Cytokine Modulation Assay

This protocol assessed **tenidap**'s direct effect on cytokine expression in cultured cells [3].

- **Cell Culture:** Rabbit synovial cells isolated from healthy tissue and monocytic cell lines.

- **Stimulation & Treatment:** Cells were stimulated with TNF- α to induce a pro-inflammatory state. They were co-treated with **tenidap** (10 μ M).
- **Outcome Measurement:** Gene expression of IL-8 and MCP-1 was analyzed using RT-PCR and compared to untreated controls.

Ex Vivo Cyclooxygenase (COX) Inhibition Assay

This protocol demonstrated the potency and duration of COX inhibition [2].

- **Procedure:** **Tenidap** was administered orally to monkeys, rats, and dogs at 5, 2.5, and 10 mg/kg, respectively.
- **Sample Collection:** Blood was collected 2 to 4 hours post-dose.
- **Analysis:** COX activity was measured in the collected blood samples ex vivo, showing significant inhibition compared to pre-dose levels.

Regulatory Status & Conclusion

Tenidap was never marketed for clinical use. Pfizer abandoned its development for rheumatoid arthritis and osteoarthritis after receiving a non-approval letter from the U.S. Food and Drug Administration (FDA) due to unresolved safety concerns related to long-term use, particularly its effects on the kidney and liver [1] [4]. The decision specifically pertained to the 120 mg dose [1].

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